molecular formula C26H29N3O2S B2369596 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 442535-56-0

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea

Cat. No. B2369596
CAS RN: 442535-56-0
M. Wt: 447.6
InChI Key: KVENMYLNZBETLA-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea, also known as MBTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MBTU is a urea derivative that possesses unique chemical and physical properties, making it an attractive candidate for various research applications.

Scientific Research Applications

  • Enzyme Inhibition and Anticancer Investigations : A study by Mustafa et al. (2014) synthesized derivatives of urea, including a compound similar to the one . These compounds were tested for enzyme inhibition and showed varying degrees of inhibition against urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, they observed in vitro anticancer activity, particularly in a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).

  • Anthelmintic Agent Synthesis : Sarkar et al. (2013) reported the synthesis of novel urea derivatives with potential as anthelmintic agents. They found that these compounds showed good to moderate anthelmintic activity against Perituma posthuma, particularly those with specific substituent groups (Sarkar, Dwivedi, & Chauhan, 2013).

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Pejchal et al. (2011) synthesized a series of novel ureas and tested their inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). They found that these compounds displayed excellent inhibition activity, suggesting potential use in conditions where ACHE and BCHE are relevant (Pejchal, Štěpánková, & Drabina, 2011).

  • Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) synthesized thiosemicarbazones and related derivatives, including compounds structurally similar to the one . These compounds showed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).

  • Anticonvulsant and Toxicity Evaluation : Siddiqui et al. (2009) evaluated new urea compounds for their anticonvulsant, hepatotoxic, and neurotoxic properties. Some compounds showed 100% protection in the Maximal Electroshock Seizure test without toxicity at certain dosages, indicating potential as anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

  • Inhibition of Human Soluble Epoxide Hydrolase : D’yachenko et al. (2019) synthesized a series of ureas with inhibitory activity towards human soluble epoxide hydrolase. These compounds displayed potent inhibitory activity, which is significant in the context of conditions involving this enzyme (D’yachenko, Danilov, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-16-3-5-19(6-4-16)25-11-17-9-18(12-25)14-26(13-17,15-25)29-23(30)28-24-27-21-8-7-20(31-2)10-22(21)32-24/h3-8,10,17-18H,9,11-15H2,1-2H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVENMYLNZBETLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=NC6=C(S5)C=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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